2-chloro-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide
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Overview
Description
HG106 is a potent inhibitor of the cystine/glutamate antiporter, also known as SLC7A11. This compound has gained significant attention in scientific research due to its ability to markedly decrease cystine uptake and intracellular glutathione biosynthesis. HG106 is particularly useful in the study of KRAS-mutant lung adenocarcinoma, where it has shown promising results in reducing tumor growth by inducing oxidative stress and endoplasmic reticulum stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HG106 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of a substituted benzene ring with a nitrogen-containing heterocycle.
Introduction of functional groups: Various functional groups, such as chloro and methoxy groups, are introduced through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Industrial Production Methods
Industrial production of HG106 follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of starting materials are reacted under controlled conditions to form the core structure.
Functionalization: Functional groups are introduced in a stepwise manner, with each step being optimized for yield and purity.
Purification and quality control: The final product is purified using industrial-scale chromatography and recrystallization techniques. .
Chemical Reactions Analysis
Types of Reactions
HG106 undergoes several types of chemical reactions, including:
Oxidation: HG106 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on HG106, leading to different analogs.
Substitution: Substitution reactions, particularly nucleophilic substitution, are commonly used to introduce or replace functional groups on the HG106 molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of HG106. These derivatives are often studied for their potential biological activities and therapeutic applications .
Scientific Research Applications
HG106 has a wide range of scientific research applications, including:
Chemistry: HG106 is used as a tool compound to study the inhibition of the cystine/glutamate antiporter and its effects on cellular redox balance.
Biology: In biological research, HG106 is employed to investigate the role of cystine uptake and glutathione biosynthesis in cellular processes.
Medicine: HG106 has shown potential in the treatment of KRAS-mutant lung adenocarcinoma by inducing oxidative stress and endoplasmic reticulum stress in cancer cells.
Industry: HG106 is used in the development of new therapeutic agents targeting the cystine/glutamate antiporter for various diseases
Mechanism of Action
HG106 exerts its effects by inhibiting the cystine/glutamate antiporter, also known as SLC7A11. This inhibition leads to a decrease in cystine uptake and intracellular glutathione biosynthesis. The reduction in glutathione levels results in increased oxidative stress and endoplasmic reticulum stress, ultimately leading to cell death in KRAS-mutant lung adenocarcinoma cells. The molecular targets and pathways involved include the regulation of reactive oxygen species (ROS) and the activation of stress response pathways .
Comparison with Similar Compounds
Similar Compounds
CTK7A: Another potent inhibitor of the cystine/glutamate antiporter with similar effects on cystine uptake and glutathione biosynthesis.
HIF-2α-IN-8: A compound that targets the hypoxia-inducible factor pathway but also affects cystine uptake.
Tilorone dihydrochloride: Known for its antiviral properties, it also has some effects on cystine/glutamate transport.
Glucosamine sulfate: Primarily used for joint health, it has been studied for its effects on cellular redox balance
Uniqueness of HG106
HG106 stands out due to its high potency and specificity for the cystine/glutamate antiporter. Its ability to induce oxidative stress and endoplasmic reticulum stress specifically in KRAS-mutant lung adenocarcinoma cells makes it a valuable tool in cancer research. Additionally, its well-characterized mechanism of action and availability in high purity make it a preferred choice for scientific studies .
Properties
CAS No. |
928712-10-1 |
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Molecular Formula |
C15H13ClN4O2 |
Molecular Weight |
316.74 g/mol |
IUPAC Name |
2-chloro-N-[2-(4-methoxyphenyl)benzotriazol-5-yl]acetamide |
InChI |
InChI=1S/C15H13ClN4O2/c1-22-12-5-3-11(4-6-12)20-18-13-7-2-10(8-14(13)19-20)17-15(21)9-16/h2-8H,9H2,1H3,(H,17,21) |
InChI Key |
YKONCCSKKBLMDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)CCl |
Purity |
95 |
Origin of Product |
United States |
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